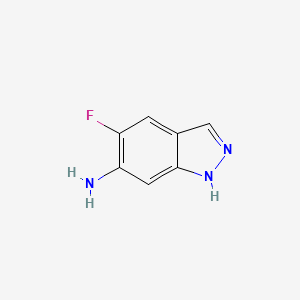

5-Fluoro-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGECTWQQSPPPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 1h Indazol 6 Amine and Its Derivatives

Strategic Fluorination and Amination Approaches to the Indazole Core

The construction of the 5-fluoro-1H-indazol-6-amine molecule necessitates carefully planned routes to introduce both the fluorine atom at the C5 position and the amine group at the C6 position. Key strategies involve electrophilic fluorination, nucleophilic substitution to introduce the amino group, and the reduction of a nitro group precursor.

Direct C-H fluorination of the indazole core presents an efficient, atom-economical approach to introduce fluorine. Electrophilic fluorinating reagents are employed to selectively replace a hydrogen atom with fluorine. A prominent reagent for this transformation is N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgacs.orgbrynmawr.edu While direct C5 fluorination of 6-aminoindazole is challenging, this methodology has been successfully applied to the C3 position of 2H-indazoles. organic-chemistry.orgacs.org The reaction is typically performed under mild, metal-free conditions, often using water as a solvent, which aligns with green chemistry principles. organic-chemistry.org

The proposed mechanism for such reactions often involves a radical pathway. organic-chemistry.orgacs.org The electrophilic fluorine source, such as NFSI, generates a fluorine radical that initiates the substitution process on the electron-rich indazole ring. The regioselectivity is highly dependent on the substitution pattern of the indazole and the specific reaction conditions employed.

Table 1: Representative Conditions for Electrophilic Fluorination of Indazoles

| Fluorinating Agent | Solvent | Conditions | Position | Yield | Reference |

|---|---|---|---|---|---|

| NFSI | Water | Ambient Air | C3 | Up to 87% | organic-chemistry.org |

Note: Yields and positions are substrate-dependent. This table represents general findings for the indazole class.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing amine groups onto activated aromatic rings. fishersci.seyoutube.com In the context of synthesizing this compound, this strategy would typically involve a precursor such as 5,6-difluoro-1H-indazole or a 6-halo-5-fluoro-1H-indazole. The presence of the electron-withdrawing fluorine atom and the indazole ring system activates the C6 position towards nucleophilic attack by an amine source, such as ammonia (B1221849) or a protected amine equivalent. smolecule.com

The mechanism proceeds via an addition-elimination pathway. fishersci.se The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Resonance stabilization of this intermediate is crucial and is facilitated by the electron-withdrawing groups. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the aminated product. The choice of solvent, base, and reaction temperature is critical for optimizing the reaction yield and minimizing side products. fishersci.se

One of the most reliable and widely used methods for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. research-nexus.net For the synthesis of this compound, the key precursor would be 5-Fluoro-6-nitro-1H-indazole. This transformation is highly efficient and chemoselective.

Several reducing systems are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and high-yielding method. research-nexus.netchemicalbook.com Another common approach involves the use of metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid or ethanol. research-nexus.netresearchgate.net These methods are robust and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.

Table 2: Common Reagents for Nitro-Indazole Reduction

| Reagent(s) | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Pd/C, H₂ | Methanol (MeOH) or Ethanol (EtOH) | High yield, clean reaction, simple workup | chemicalbook.com |

| SnCl₂·2H₂O | Ethanol (EtOH) / Acid | Effective for substrates sensitive to hydrogenation | research-nexus.netresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the derivatization of the this compound scaffold. Palladium and copper catalysts are particularly prominent, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which is essential for developing analogues with diverse biological activities.

Palladium-catalyzed cross-coupling reactions are indispensable in modern synthetic chemistry for constructing C-C bonds. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is frequently used to functionalize heterocyclic compounds, including indazoles. smolecule.comresearchgate.net

To create derivatives of this compound, the amino group is typically protected first (e.g., as an amide or carbamate) to prevent side reactions. The resulting compound can then be halogenated to install a leaving group (e.g., Br or I) at a desired position on the indazole ring. This halo-indazole can then participate in a Suzuki-Miyaura reaction with a wide array of aryl or heteroaryl boronic acids to generate biaryl derivatives. rsc.org The reaction is catalyzed by a palladium(0) species, often generated in situ, and requires a base to activate the organoboron component. mdpi.commdpi.com

Table 3: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example(s) | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppf | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium catalysis, particularly for forming C-N bonds. tandfonline.com These methods can be applied for both intramolecular and intermolecular aminations. Copper-catalyzed C-H amination allows for the direct formation of a C-N bond by coupling an N-H bond of an amine with a C-H bond of the indazole ring, often facilitated by an oxidant. acs.org

Furthermore, copper catalysts are effective in mediating intramolecular cyclization reactions to construct fused heterocyclic systems. rsc.orgrsc.org For instance, a derivative of this compound, appropriately functionalized with a reactive side chain, could undergo a copper-catalyzed intramolecular amination to yield a more complex, rigid scaffold. tandfonline.com These cascade reactions, which form multiple bonds in a single operation, are highly efficient for building molecular complexity from simple starting materials. rsc.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions represent powerful tools for the construction of the indazole core and its fused derivatives. These methods offer convergent and efficient pathways to complex molecular architectures.

The [3+2] cycloaddition, a type of dipolar cycloaddition, is a prominent method for synthesizing the indazole ring system. This reaction typically involves the combination of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes have proven to be excellent dipolarophiles.

One notable approach involves the reaction of arynes with diazo compounds. For instance, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net Similarly, nitrile imines, generated in situ, can undergo [3+2] cycloaddition with arynes to afford 1-substituted-1H-indazoles in good yields within a short reaction time. acs.org

Another elegant strategy employs sydnones as cyclic 1,3-dipoles in reactions with arynes. This method is particularly effective for the synthesis of 2H-indazoles, proceeding under mild conditions with high yields and without contamination from the 1H-indazole isomers. nih.govnih.govacs.org The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide, yielding the 2H-indazole product. nih.gov

These [3+2] cycloaddition strategies are highly valued for their efficiency and the ability to introduce a variety of substituents onto the indazole core, making them suitable for creating diverse libraries of compounds for drug discovery.

Three-component reactions (TCRs) offer a streamlined approach to building molecular complexity in a single step, often with high atom economy. In the synthesis of fused indazole systems, TCRs can be ingeniously designed to incorporate the necessary functionalities for subsequent intramolecular cyclizations.

For example, a three-component reaction can be employed to assemble a precursor containing both an azide (B81097) and an alkyne group. This intermediate can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form a fused 1,2,3-triazole ring onto the indazole scaffold. nih.gov This sequential multicomponent reaction–IAAC approach provides an efficient pathway to complex heterocyclic systems.

Another strategy involves the three-component [3+2] cycloaddition for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines, demonstrating the power of TCRs in creating complex, three-dimensional structures. rsc.org While not directly forming a fused indazole, this methodology highlights the potential of multicomponent cycloadditions in heterocyclic synthesis. The development of novel three-component reactions that directly lead to fused indazole systems is an active area of research, promising more efficient and diverse synthetic routes. rsc.orgacs.org

Reductive Cyclization and N-Alkylation Protocols

Reductive cyclization of appropriately substituted nitroarenes is a classic and reliable method for the synthesis of the indazole ring. This approach often involves the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization. For instance, the reductive cyclization of o-nitro-ketoximes can be achieved to form 1H-indazoles. researchgate.net Similarly, a base-mediated reductive cyclization of ketone-tethered nitrobenzenes provides access to fused benzazocine ring systems, showcasing the versatility of this strategy. nih.gov

Following the construction of the indazole core, N-alkylation is a common and crucial step for introducing diversity and modulating the physicochemical properties of the final compounds. The regioselectivity of N-alkylation (at the N-1 or N-2 position) is a significant challenge in indazole chemistry. nih.govd-nb.info The outcome of the alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govd-nb.infobeilstein-journals.org

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of C-3 substituted indazoles. nih.govd-nb.info Conversely, certain substituents at the C-7 position can direct the alkylation to the N-2 position. nih.govd-nb.info Data-driven approaches are now being employed to develop selective and scalable N-alkylation protocols. rsc.org General procedures for selective N-2 alkylation have also been developed using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. researchgate.net

Below is a table summarizing various N-alkylation conditions and their regioselective outcomes for different indazole substrates.

| Indazole Substrate | Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | N-1 (>99%) | nih.govd-nb.info |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH / THF | N-1 (>99%) | nih.govd-nb.info |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH / THF | N-2 (≥96%) | nih.govd-nb.info |

| 7-Carbomethoxy-1H-indazole | Alkyl bromide | NaH / THF | N-2 (≥96%) | nih.govd-nb.info |

| Methyl 5-bromo-1H-indazole-6-carboxylate | 1-Bromo-2-methylpropane | K₂CO₃ / DMF | Mixture of N-1 and N-2 | rsc.org |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | N-2 | researchgate.net |

Considerations for Scalable and Sustainable Synthetic Pathways

The transition from laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of scalability and sustainability. For the synthesis of this compound and its derivatives, this involves optimizing reaction conditions to be safe, cost-effective, and environmentally friendly.

Key considerations for developing scalable and sustainable synthetic pathways include:

Starting Material Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial for economic viability. For example, a scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was developed from inexpensive 2,6-dichlorobenzonitrile. nih.gov

Process Safety: Potentially hazardous reagents and reaction conditions, such as the use of diazomethane (B1218177) or high-pressure reactions, should be avoided or replaced with safer alternatives.

Catalyst Selection: The use of transition-metal catalysts is common in modern organic synthesis. nih.govmdpi.com For sustainable processes, it is desirable to use earth-abundant and non-toxic metals, and to develop protocols that allow for low catalyst loading and efficient catalyst recycling.

Solvent Choice: The use of green solvents with low environmental impact is a key aspect of sustainable chemistry. Efforts should be made to replace hazardous solvents with safer alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions are often advantageous in this regard. nih.gov

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent consumption are important for sustainable synthesis.

By addressing these factors, chemists can develop synthetic routes for this compound and its derivatives that are not only efficient and high-yielding but also economically and environmentally sustainable for large-scale production.

Comprehensive Analysis of Chemical Reactivity and Transformational Chemistry

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The directing effects of the substituents are as follows:

6-Amino group (strong activator): Directs incoming electrophiles to the C-7 (ortho) and C-4 (para) positions.

5-Fluoro group (weak deactivator): Directs incoming electrophiles to the C-4 (ortho) and C-6 (para, already substituted) positions.

The strong activating nature of the amino group is the dominant influence, making the C-7 position the most electronically enriched and sterically accessible site for electrophilic attack. The C-4 position is also activated, but to a lesser extent. Substitution at the C-3 position on the pyrazole (B372694) ring is also a possibility, though less common for 1H-indazoles under typical electrophilic aromatic substitution conditions chemicalbook.com.

Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom primarily at the C-7 position. The reaction is typically rapid due to the activated nature of the ring.

Nitration: Nitration using standard conditions (e.g., HNO₃/H₂SO₄) is expected to be a high-yielding reaction, affording 5-Fluoro-7-nitro-1H-indazol-6-amine. Care must be taken as the strong activation from the amino group can lead to over-reaction or oxidative side reactions. Radical C3-nitration has been observed for 2H-indazoles using reagents like Fe(NO₃)₃, but this pathway is less typical for 1H-indazoles chim.it.

Sulfonation: Reaction with fuming sulfuric acid would likely lead to the formation of 5-Fluoro-6-amino-1H-indazole-7-sulfonic acid. The reaction conditions would need to be controlled to prevent polymerization or degradation of the substrate.

Interactive Table: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 7-Bromo-5-fluoro-1H-indazol-6-amine |

| Nitration | HNO₃, H₂SO₄, 0 °C | 5-Fluoro-7-nitro-1H-indazol-6-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-6-amino-1H-indazole-7-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Fluoro Group

The displacement of the fluorine atom at the C-5 position via a nucleophilic aromatic substitution (SNAr) mechanism is a potential, yet challenging, transformation. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group nih.govyoutube.com. These EWGs stabilize the negative charge in the intermediate Meisenheimer complex youtube.com.

In 5-Fluoro-1H-indazol-6-amine, the ring system is substituted with a strongly electron-donating amino group, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the fluoro group is generally difficult.

However, if the indazole ring were modified to include a potent EWG, such as a nitro group, particularly at the C-4 or C-7 position, the SNAr reaction would become significantly more feasible. In such activated systems, the fluoro group is an excellent leaving group, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step youtube.comyoutube.com.

Potential reactions on a hypothetical activated substrate (e.g., 5-Fluoro-7-nitro-1H-indazol-6-amine) could include:

Alkoxidation: Reaction with sodium methoxide (NaOMe) to replace the fluoro group with a methoxy group.

Amination: Reaction with ammonia (B1221849) or other amines to introduce a new amino substituent.

Thiolation: Reaction with a thiol, such as thiophenol, in the presence of a base to form a thioether.

Oxidation and Reduction Chemistry of the Indazole and Amine Moieties

Oxidation: The 6-amino group is the most susceptible moiety to oxidation. Treatment with mild oxidizing agents could potentially lead to the formation of a nitroso derivative, while stronger oxidants could form the corresponding nitro compound, 5-Fluoro-6-nitro-1H-indazole. However, controlling the oxidation can be difficult, and over-oxidation could lead to ring-opening or polymerization. The oxidation of N-aminoheterocyclic compounds has been studied, and the outcomes are highly dependent on the oxidant and substrate le.ac.uk.

Reduction: The indazole ring is aromatic and generally resistant to reduction under mild conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions (high pressure and temperature) could potentially reduce the benzene (B151609) portion of the bicyclic system. More commonly in indazole chemistry, reduction is employed to convert a nitro group into an amino group researchgate.net. For example, the reduction of a precursor like 5-Fluoro-6-nitro-1H-indazole with reagents such as SnCl₂/HCl or H₂/Pd/C would be a standard method to synthesize this compound.

Functional Group Interconversions for Diversification

The 6-amino group serves as a versatile handle for a wide range of functional group interconversions, significantly diversifying the chemical space accessible from this scaffold.

Diazotization and Subsequent Reactions: The primary amino group can be readily converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures acs.org. This diazonium intermediate is highly valuable and can be used in a variety of subsequent transformations, most notably the Sandmeyer reaction wikipedia.orgbyjus.com.

The Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group with a nucleophile nih.govlscollege.ac.in. This provides access to a range of substituents at the C-6 position that are otherwise difficult to introduce.

Interactive Table: Sandmeyer Reactions on Diazotized this compound

| Target Functional Group | Reagent | Expected Product |

|---|---|---|

| -Cl | CuCl / HCl | 6-Chloro-5-fluoro-1H-indazole |

| -Br | CuBr / HBr | 6-Bromo-5-fluoro-1H-indazole |

| -CN | CuCN / KCN | 5-Fluoro-1H-indazole-6-carbonitrile |

| -OH | Cu₂O / H₂O, Δ | 5-Fluoro-1H-indazol-6-ol |

Acylation and Alkylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. It can also undergo N-alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Exploration of Heterocyclic Rearrangements and Ring-Opening/Closing Reactions

The indazole ring, while aromatic, can be susceptible to rearrangement or ring-opening under specific conditions, particularly in the presence of strong bases.

A known reactivity pathway for N-substituted indazoles involves deprotonation at the C-3 position by a strong base, followed by a Kemp-type elimination that leads to the ring-opened o-aminobenzonitrile isomer acs.org. This reaction is thermodynamically driven by the formation of the stable nitrile group.

However, for 1H-indazoles like this compound, which possess an acidic N-H proton, this ring-opening pathway is largely suppressed. In the presence of a strong base, the N-1 proton is deprotonated first, forming an indazolide anion. This anion is significantly more stable and less prone to the ring-opening elimination that plagues N-alkylated derivatives acs.org. This inherent stability makes unprotected 1H-indazoles more robust in many base-mediated reactions.

Ring-opening can also occur during certain thermal reactions, such as the decarboxylation of 1-arylindazole-3-carboxylic acids, which can yield N-arylanthranilonitriles as byproducts researchgate.net.

Metalation Chemistry and Generation of Organometallic Intermediates

The generation of organometallic intermediates from this compound through deprotonation (metalation) is a powerful strategy for introducing a wide array of functional groups uomustansiriyah.edu.iqlibretexts.org. The regioselectivity of metalation is dictated by the acidity of the various protons in the molecule.

N-H Deprotonation: The most acidic proton is the one on the N-1 nitrogen of the pyrazole ring (pKa ≈ 14-15). Treatment with one equivalent of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), will selectively and rapidly deprotonate this position to form the corresponding lithium indazolide. This anion can then be reacted with various electrophiles (e.g., alkyl halides, silyl chlorides) to afford N-1 substituted products nih.gov.

C-H Deprotonation (Directed ortho-Metalation): After the N-1 position is deprotonated (or protected), a second deprotonation at a carbon atom can be achieved using an excess of a stronger base or under forcing conditions. This is known as a Directed ortho-Metalation (DoM) reaction, where an existing functional group directs the base to a nearby C-H bond wikipedia.orgbaranlab.org. In this molecule, the 6-amino group (or a protected form like an amide) could potentially direct lithiation to the C-7 position.

C-3 Deprotonation: The C-3 proton is also relatively acidic due to its position adjacent to the ring nitrogens. Direct metalation at C-3 is possible but can be complicated by the competing ring-opening reaction, especially in N-protected indazoles rsc.org. The use of specialized zinc bases (e.g., TMP₂Zn, where TMP = 2,2,6,6-tetramethylpiperidide) has been shown to effectively metalate the C-3 position without inducing ring-opening, allowing for subsequent functionalization via cross-coupling reactions chim.itrsc.org.

The resulting organometallic (e.g., lithiated or zincated) indazole is a potent nucleophile that can react with a variety of electrophiles to install new substituents with high regioselectivity.

Interactive Table: Potential Metalation and Electrophilic Quench

| Step 1: Reagent | Site of Metalation | Step 2: Electrophile (E+) | Product |

|---|---|---|---|

| 1 eq. n-BuLi | N-1 | CH₃I | 5-Fluoro-1-methyl-1H-indazol-6-amine |

| 2 eq. s-BuLi/TMEDA | N-1, then likely C-7 | (CH₃)₃SiCl | 5-Fluoro-6-amino-7-(trimethylsilyl)-1H-indazole |

| TMP₂Zn (on N-protected analog) | C-3 | I₂ | 3-Iodo-5-fluoro-1-(protecting group)-1H-indazol-6-amine |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Influence of Fluorine Atom Position on Electronic and Steric Effects

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate various properties. researchgate.net The fluorine atom at the C-5 position of the indazole ring in 5-Fluoro-1H-indazol-6-amine exerts significant electronic and steric influences that are critical to its molecular recognition and activity.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene (B151609) portion of the indazole ring acts as a potent electron-withdrawing group. This has several consequences:

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby N-1 proton of the indazole ring and the 6-amino group, influencing the molecule's ionization state at physiological pH. This can be a critical factor in how the molecule interacts with its biological target and its pharmacokinetic properties. cambridgemedchemconsulting.com

Aromatic Interactions: The fluorine atom can alter the quadrupole moment of the aromatic ring, potentially leading to favorable interactions, such as fluorine-arene or multipolar C-F···C=O interactions, with the protein target. csic.es

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com Placing a fluorine at the 5-position can block a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life.

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H). This minimal steric bulk means it can often replace a hydrogen atom without causing significant steric clashes in a protein's binding pocket. blumberginstitute.org However, its effect is not negligible and can influence the preferred conformation of the molecule and its fit within a binding site. Studies on fluorinated indazoles have shown that the position of the fluorine atom is crucial; for instance, moving a fluorine from one position to another can drastically alter binding affinity, sometimes by orders of magnitude, suggesting a precise role in optimizing interactions within the target protein. blumberginstitute.orgrsc.org

Modulation of Biological Activity through Amine Functionalization

The 6-amino group is a key functional handle that provides a vector for interaction and further chemical modification. It often serves as a crucial hydrogen bond donor, anchoring the molecule to its biological target.

The biological activity of indazole-based compounds can be significantly modulated by functionalizing this primary amine:

N-Alkylation and N-Arylation: Adding alkyl or aryl groups to the amine can explore hydrophobic pockets within the binding site. However, this can also decrease the hydrogen bond donating capacity and introduce steric bulk, which may be detrimental or beneficial depending on the target topology. rsc.org

Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can introduce additional hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and larger, more rigid structures. This is a common strategy in designing kinase inhibitors, where these groups can form key interactions with the hinge region of the kinase. acs.org For example, studies on 1H-indazol-6-amine derivatives have shown that N-acylation can lead to potent cytotoxicity in cancer cell lines.

Basicity Modification: The basicity of the amino group is a critical parameter. Highly basic amines can be protonated at physiological pH, which may be favorable for forming charged interactions but can also lead to poor cell permeability and high clearance. acs.org Modifying the amine to a less basic functional group, such as an amide or a urea, is a frequently used strategy to improve oral bioavailability.

The following table illustrates how modifications to the amino group in related indazole scaffolds can impact biological activity, using hypothetical IC₅₀ values for illustrative purposes.

Table 1: Illustrative SAR of Amine Functionalization on an Indazole Scaffold

| Compound | R Group at 6-amino position | Target | Illustrative IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent (6-amino) | -H | Kinase A | 500 | Baseline activity with H-bond donation. |

| N-Methyl | -CH₃ | Kinase A | 800 | Loss of one H-bond donor, minor steric clash. |

| N-Acetyl | -C(O)CH₃ | Kinase A | 50 | Introduces H-bond acceptor, fits into binding pocket. |

| N-Phenyl | -C₆H₅ | Kinase A | 1200 | Large steric group does not fit binding pocket. |

| N-benzenesulfonyl | -SO₂C₆H₅ | Kinase A | 25 | Optimal H-bonding and hydrophobic interactions. |

Rational Design of this compound Analogues

The this compound scaffold serves as an excellent starting point for rational drug design. Strategies often involve bioisosteric replacements and structure-based design.

Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's biological properties. cambridgemedchemconsulting.com

Fluorine Bioisosteres: While fluorine itself is often a bioisostere for hydrogen, other groups can be considered. For example, a hydroxyl group could replace fluorine to act as a hydrogen bond donor instead of an acceptor, though this would significantly alter metabolic stability. A cyano group could be used to mimic the electron-withdrawing properties.

Amine Bioisosteres: The 6-amino group could be replaced with a hydroxyl (-OH) or a small alkylamino group to modulate hydrogen bonding capacity and basicity. In some contexts, the entire 6-amino-indazole core can be considered a bioisostere for other hinge-binding motifs. mit.edu

Structure-Based Design: If the crystal structure of the target protein is known, computational tools can be used to design analogues that fit optimally into the binding site. For instance, docking studies might reveal an unfilled hydrophobic pocket adjacent to the 5-position, suggesting that replacing the fluorine with a larger hydrophobic group (like a trifluoromethyl group) could enhance potency. researchgate.net Similarly, if a hydrogen bond acceptor from the protein is unsatisfied near the 6-amino group, analogues could be designed with additional hydrogen bond donors.

Impact of Substitutions at Peripheral Positions on Molecular Recognition

While the 5-fluoro and 6-amino groups are critical, substitutions at other positions (N-1, C-3, C-4, and C-7) can further refine the molecule's activity, selectivity, and pharmacokinetic properties. chim.itmdpi.commdpi.com

N-1 Position: The N-1 position of the indazole ring is often a key vector for substitution, pointing out of the primary binding pocket (like the ATP binding site of kinases) towards the solvent-exposed region. Attaching larger groups here, often containing solubilizing moieties or additional pharmacophoric features, is a common strategy to improve properties without disrupting core binding interactions. acs.org

C-3 Position: The C-3 position is adjacent to the N-2 nitrogen and is a crucial position for modulating activity. chim.itmit.eduacs.org Introducing small alkyl or aryl groups can influence the electronic properties of the heterocyclic ring and create additional interactions with the target. However, bulky substituents at C-3 can often lead to a loss of activity due to steric clashes. acs.org

C-4 and C-7 Positions: These positions are on either side of the 5,6-substituted core. Substituents here can have a profound impact on the orientation of the molecule in the binding site. For example, a substituent at C-4 might clash with a "gatekeeper" residue in a kinase, drastically reducing potency. blumberginstitute.org Conversely, a well-placed group could provide additional beneficial interactions. SAR studies on related indazoles have shown that even small groups at C-5, C-6, or C-7 are tolerated, with C-6 substitution often being preferred. acs.org

Comparative SAR Analysis with Related Indazole Isomers and Derivatives

The specific placement of the fluoro and amino groups at the 5- and 6-positions is not arbitrary. Comparing this compound to its isomers reveals why this arrangement is often optimal for certain biological targets.

Fluoro Positional Isomers: The location of the fluorine atom is critical. Studies have shown that moving the fluorine from C-5 to C-4 or C-6 can have dramatic effects on activity. For example, in one series of ROCK1 inhibitors, a 6-fluoroindazole was significantly more potent (IC₅₀ = 14 nM) than its 4-fluoro counterpart (IC₅₀ = 2500 nM). rsc.org This highlights a highly specific interaction that only the 6-fluoro isomer could achieve. A similar study on c-MET inhibitors predicted that a 6-fluoro analogue would be weaker than the parent compound, while a 5-fluoro analogue was predicted to be optimal. nih.gov

Table 2: Comparative Activity of Indazole Isomers (Illustrative Data)

| Compound | Target | Illustrative IC₅₀ (nM) | Reason for Difference |

|---|---|---|---|

| This compound | Kinase B | 20 | Optimal electronics and H-bond vector. |

| 4-Fluoro-1H-indazol-6-amine | Kinase B | 500 | Fluorine causes steric clash with gatekeeper residue. blumberginstitute.org |

| 6-Fluoro-1H-indazol-5-amine | Kinase B | 850 | Suboptimal H-bond vector from 5-amino group. |

| 7-Fluoro-1H-indazol-6-amine | Kinase B | 150 | Fluorine at C-7 is solvent-exposed, less impact. |

Computational Chemistry and Theoretical Characterization of 5 Fluoro 1h Indazol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can elucidate molecular geometry, orbital energies, and charge distribution, which collectively determine the compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indazole derivatives, a common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p). derpharmachemica.comresearchgate.netrsc.org This process minimizes the energy of the molecule with respect to all its geometrical coordinates, ensuring the resulting structure represents a stable conformation. multidisciplinaryjournals.com The optimized structural parameters, including bond lengths and angles, are crucial for subsequent calculations of other properties like vibrational frequencies and electronic characteristics. derpharmachemica.comresearchgate.net Studies on similar indazole structures have successfully used this method to obtain reliable geometries for further analysis. derpharmachemica.comresearchgate.netresearchgate.net

Table 1: Overview of DFT Calculations for Molecular Characterization

| Calculation Type | Purpose | Information Yielded | Typical Method/Basis Set |

| Geometry Optimization | To find the lowest energy, most stable molecular structure. | Bond lengths, bond angles, dihedral angles. | B3LYP/6-31G(d,p) derpharmachemica.comresearchgate.net |

| Vibrational Frequencies | To confirm the optimized structure is a true energy minimum and to predict infrared spectra. | Harmonic vibrational frequencies (cm⁻¹). | B3LYP/6-31G(d,p) derpharmachemica.com |

| HOMO-LUMO Analysis | To understand electronic transitions and chemical reactivity. | Energies of frontier molecular orbitals, energy gap (ΔE). | TD-DFT derpharmachemica.com |

| Molecular Electrostatic Potential (MEP) | To identify reactive sites for electrophilic and nucleophilic attack. | 3D map of charge distribution. | B3LYP/6-31G(d,p) derpharmachemica.comresearchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. rsc.orgmultidisciplinaryjournals.com The HOMO energy (E_HOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. derpharmachemica.comresearchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. derpharmachemica.com In a study on Schiff base derivatives of a similar compound, 6-fluoro-1H-indazol-3-amine, the HOMO-LUMO gap was found to be low, indicating high chemical reactivity. derpharmachemica.com The electronic absorption properties and orbital energies are typically determined using methods like Time-Dependent DFT (TD-DFT). derpharmachemica.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for Indazole Derivatives

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| 4-Chloro substituent derivative derpharmachemica.com | Value | Value | 0.14397 | High chemical reactivity |

| 4-Methyl substituent derivative derpharmachemica.com | Value | Value | 0.1471 | High chemical reactivity |

| 4-Methoxy substituent derivative derpharmachemica.com | Value | Value | 0.14673 | High chemical reactivity |

| 4-Fluoro substituent derivative derpharmachemica.com | Value | Value | 0.1471 | High chemical reactivity |

(Note: The values are for N-benzylidene-6-fluoro-1H-indazol-3-amine derivatives, illustrating the concept for a closely related scaffold).

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic reactions. derpharmachemica.comresearchgate.net In an MEP map, regions of negative potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. derpharmachemica.com For derivatives of 6-fluoro-1H-indazol-3-amine, MEP analysis has identified negative potential regions around nitrogen and fluorine atoms, indicating these as likely sites for electrophilic interaction. derpharmachemica.com

Theoretical vibrational frequency calculations serve a dual purpose. Firstly, they are used to confirm that the optimized geometry of the molecule corresponds to a true energy minimum on the potential energy surface, which is characterized by the absence of any imaginary frequencies. derpharmachemica.commultidisciplinaryjournals.com Secondly, the calculated harmonic vibrational frequencies can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to aid in the assignment of vibrational bands. derpharmachemica.com These calculations are typically performed at the same level of theory as the geometry optimization, such as B3LYP/6-31G(d,p). derpharmachemica.comresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

While specific docking studies for 5-Fluoro-1H-indazol-6-amine are not widely published, research on closely related derivatives highlights the utility of this approach. For instance, a derivative, 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine, was identified as a potent inhibitor of the Dengue Virus (DENV). mdpi.com Docking studies are also employed to understand the binding interactions of other 1H-indazol-6-amine derivatives with their target enzymes in the context of anticancer research. researchgate.net These studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmdpi.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.org This is achieved by correlating biological activity with molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. wikipedia.orgmdpi.com

A QSAR study was conducted on a series of anti-malarial compounds, which included a derivative of 1H-indazole-6-amine. nih.gov In this research, a variety of molecular descriptors were calculated to build a model explaining the impact of the compounds' properties on their activity against Plasmodium falciparum. nih.gov The study found that lipophilicity was a key driver of anti-malarial activity for this class of compounds. nih.gov Such models are invaluable for rationally designing new compounds with improved potency and better pharmacokinetic profiles.

Table 3: Molecular Descriptors Used in QSAR Analysis of Indazole-Containing Compounds

| Descriptor Type | Examples | Purpose in Modeling |

| Lipophilicity | clogP | Measures the hydrophobicity of the molecule, affecting membrane permeability. nih.gov |

| Electronic | pKa | Represents the ionization state of the molecule at a given pH. nih.gov |

| Constitutional | MWT (Molecular Weight) | Describes the size of the molecule. nih.gov |

| Topological | Number of Rings, Rotatable Bonds | Characterizes the molecule's structure and flexibility. nih.gov |

| Hydrogen Bonding | HBA (H-bond acceptors), HBD (H-bond donors) | Quantifies the potential for hydrogen bonding interactions. nih.gov |

(Note: This table is based on descriptors used in a study involving a 1H-indazole-6-amine derivative as an anti-malarial agent nih.gov).

2D-QSAR and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug design for predicting the biological activity of novel compounds. These models mathematically correlate a compound's structural or physicochemical properties with its activity.

2D-QSAR: In studies of related heterocyclic compounds, 2D-QSAR models have been successfully developed. For instance, a study on urea-substituted 2,4-diamino-pyrimidines, which incorporated a 1H-indazol-6-amine moiety, utilized QSAR analysis to understand their antimalarial activity. nih.gov Such models typically use descriptors like molecular weight, logP (lipophilicity), and topological surface area to build a linear regression equation that predicts activity. For this compound, a 2D-QSAR model would be developed by synthesizing a series of derivatives, testing their biological activity (e.g., as kinase inhibitors), and correlating this activity with calculated 2D descriptors.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of the molecules. These models map steric and electrostatic fields around a series of aligned compounds to predict how these fields influence binding affinity. For the indazole class, 3D-QSAR studies have highlighted the importance of specific substitutions on the ring system for enhancing biological efficacy. A 3D-QSAR model for a series of this compound derivatives would help visualize the favorable and unfavorable regions for substitution, guiding the design of more potent compounds.

Correlation of Structural Attributes with Biological Effects

The biological activity of indazole derivatives is intrinsically linked to their structural features. The 6-aminoindazole core is a key pharmacophore in many biologically active molecules, particularly in the development of anticancer agents.

The introduction of a fluorine atom at the C5 position, as in this compound, is a common strategy in medicinal chemistry. The fluorine atom can significantly alter a molecule's properties by:

Modulating pKa: Affecting the acidity or basicity of nearby functional groups, which can influence binding interactions.

Enhancing Metabolic Stability: Blocking sites of metabolism by cytochrome P450 enzymes.

Improving Binding Affinity: Forming favorable hydrogen bonds or dipole-dipole interactions with target proteins.

Research on related compounds has demonstrated the impact of substitutions. For example, in a series of 6-substituted amino-1H-indazole derivatives, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent antiproliferative activity against human colorectal cancer cells. researchgate.net Another study on antimalarial compounds noted a drop in activity when the 1H-indazole-5-amine core was replaced with 1H-indazole-6-amine, indicating the critical role of the amine's position. nih.gov A derivative, 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine, was identified as active against dengue and Venezuelan Equine Encephalitis viruses, showcasing the potential of this scaffold in antiviral research.

These findings suggest that the 5-fluoro and 6-amino substituents on the indazole ring of the title compound are key determinants of its biological profile, likely influencing its interactions with kinase targets or other biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for understanding how a ligand (drug molecule) binds to its target protein and for assessing the stability of the resulting complex.

While specific MD simulations for this compound are not reported, studies on closely related indazole derivatives are common. For example, MD simulations were used to study the binding of GSK583, an inhibitor of RIP2 kinase that contains a 5-fluoro-1H-indazol-3-amine core. researchgate.net These simulations can reveal:

Binding Pose Stability: Whether the docked conformation of the ligand is stable within the protein's binding pocket over time.

Key Interactions: Identifying the crucial amino acid residues involved in binding.

Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

For this compound, an MD simulation would typically involve docking the compound into the active site of a relevant protein target (e.g., a kinase). The simulation would then track the atomic movements over a period of nanoseconds, providing insights into the stability of the complex and the dynamics of their interaction. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the ligand and the flexibility of the protein, respectively. scbt.com

Computational Assessment of Drug Metabolism and Pharmacokinetic (DMPK) Attributes

Before a compound can become a drug, it must have a suitable profile for absorption, distribution, metabolism, excretion, and toxicity (ADMET). Computational tools are widely used to predict these properties early in the drug discovery process, saving time and resources.

Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) Profiling

In silico ADMET prediction for indazole derivatives is a standard practice. scbt.com These predictions are based on a compound's structure and physicochemical properties. For this compound, a computational ADMET profile would assess various parameters. While a specific profile for the title compound is not published, a general profile for a related N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) provides an example of the data generated.

Table 1: Representative Predicted ADMET Properties for Indazole Derivatives

| Parameter | Description | Typical Predicted Value for Indazole-like Compounds | Reference |

|---|---|---|---|

| Absorption | |||

| Caco-2 Permeability | Predicts intestinal absorption. | Moderate to High | |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | >80% | scbt.com |

| Distribution | |||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | High (>90%) | |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | Variable; often predicted as low to moderate. | scbt.com |

| Metabolism | |||

| CYP2D6/3A4 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Often predicted as non-inhibitors. | scbt.com |

| Liver Microsomal Stability | Rate of metabolism in the liver. | Moderate to High Stability | |

| Excretion | |||

| Total Clearance | The rate at which a drug is removed from the body. | Low to Moderate | |

| Toxicity | |||

| AMES Test | Predicts mutagenicity. | Typically Non-mutagenic | scbt.com |

This predictive analysis helps identify potential liabilities of a drug candidate. For this compound, computational ADMET screening would be a critical first step to evaluate its drug-like properties and guide further experimental studies.

Research Applications As a Chemical Building Block and Molecular Scaffold

Role in the Synthesis of Diverse Heterocyclic Frameworks

Aminoindazoles are valuable precursors for the synthesis of more complex, fused heterocyclic systems. Research has demonstrated that the amino group on the indazole ring can serve as a key nucleophile in cyclization reactions to build novel molecular architectures.

One prominent synthetic strategy involves the multicomponent reaction of an aminoindazole, an aldehyde, and an alkyne to produce highly functionalized pyrimido[1,2-b]indazoles. scilit.comrsc.org This transformation proceeds via an A³ coupling reaction followed by a 6-endo-dig cyclization. scilit.com While many published examples utilize 1H-indazol-3-amine, the reactivity of the 6-amino isomer is analogous, allowing for the creation of a different regioisomer of the fused pyrimidine (B1678525) system. These methods offer a facile route to nitrogen-rich tricyclic skeletons that are of interest for drug discovery and materials science. nih.gov

Furthermore, the aminoindazole core is a component in the synthesis of other fused systems, such as pyrrolo-indazoles and indazole-based benzimidazoles, highlighting its versatility as a starting material for generating structural diversity. strath.ac.ukresearchgate.net

Applications in Enzyme and Protein Inhibition Research

The 5-Fluoro-1H-indazol-6-amine scaffold has been investigated, either directly or as a key pharmacophore, in the development of inhibitors for several important enzyme families.

While the indazole scaffold is crucial for RIP2 inhibition, prominent examples in the literature utilize a different isomer. A highly potent and selective RIP2 kinase inhibitor, GSK583, was developed using a 5-fluoro-1H-indazol-3-amine core. The full chemical name for this compound is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine. RIP2 kinase is a key signaling protein in the innate immune system, and its inhibition is a therapeutic strategy for inflammatory conditions like inflammatory bowel disease. The development of GSK583 underscores the value of the fluoro-amino-indazole scaffold for achieving high affinity and selectivity for this kinase target. Although specific research on this compound in this context is not widely published, the success of its 3-amino isomer provides a strong rationale for its potential exploration.

A significant challenge in drug development is minimizing off-target effects, such as the induction of Cytochrome P450 enzymes, which can lead to drug-drug interactions. The indazole scaffold has been central to efforts to mitigate these liabilities. A study focused on developing positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu₄) found that their initial lead compound suffered from significant CYP1A2 induction. nih.gov To address this, researchers developed a new scaffold based on N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine. nih.gov Their work demonstrated that modifications involving the indazol-6-yl moiety were critical in reducing CYP1A2 induction, as measured by Aryl hydrocarbon Receptor (AhR) activation. nih.gov This research highlights the importance of the substitution at the 6-position of the indazole ring for fine-tuning the pharmacological profile of a drug candidate and avoiding unwanted interactions with metabolic enzymes like CYP1A2. nih.gov

| Compound | Core Scaffold Modification | AhR Activation (Fold Induction) |

|---|---|---|

| VU8506 (Initial Lead) | Pyrazolo[4,3-b]pyridine-3-amine | 125-fold |

| 9i (Optimized) | N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine | 2.3-fold |

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, making it a therapeutic target for neurodegenerative diseases. nih.govresearchgate.net An indazole-based scaffold has been developed as a novel chemotype for potent and selective JNK3 inhibition. nih.gov Structure-activity relationship (SAR) studies of these inhibitors revealed the critical nature of substituents on the indazole ring. Specifically, modifications at the 6-position were shown to significantly impact potency and selectivity. In one series of compounds, replacing a 6-fluoro substituent with a hydrogen atom (compound 15 vs. compound 8) led to a slight increase in JNK3 inhibition and a marked enhancement of selectivity against the related kinase p38α. nih.gov This finding underscores that the electronic and steric properties at the 6-position of the indazole core are key tuning points for optimizing JNK3 inhibitors.

| Compound | 6-Position Substituent | JNK3 IC₅₀ (nM) | Selectivity vs. p38α (Fold) |

|---|---|---|---|

| 8 | -F | 5 | Not Reported |

| 15 | -H | 1 | 226 |

| 17 | -OCH₃ | Deteriorated Potency | 8 |

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation and differentiation, and their dysregulation is implicated in various cancers. nih.govmdpi.com The aminoindazole scaffold is a well-established pharmacophore for designing potent FGFR inhibitors. nih.govacs.org These inhibitors typically function by targeting the ATP-binding pocket of the kinase, with the aminoindazole core forming key hydrogen bond interactions with the hinge region of the enzyme. nih.gov

Researchers have designed and synthesized series of aminoindazole derivatives as irreversible inhibitors of wild-type and gatekeeper mutant forms of FGFR4, a target in hepatocellular carcinoma. nih.govacs.org One such study produced a representative compound (7v) that showed excellent potency against FGFR4 and its resistance-conferring mutants (V550L and V550M) while sparing other FGFR isoforms. acs.org While this specific series was based on a different aminoindazole isomer, it validates the scaffold's utility for developing highly selective and potent FGFR inhibitors capable of overcoming clinical resistance. acs.orgnih.gov

| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| 7v | FGFR4WT | 1.1 | 1.0 |

| FGFR4V550L | 2.0 | 3.8 | |

| FGFR4V550M | 1.5 | 2.5 |

The Bcr-Abl fusion protein is the causative oncogene in chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl has revolutionized CML treatment. However, resistance, often driven by mutations like the T315I "gatekeeper" mutation, remains a clinical challenge. nih.gov The aminoindazole scaffold has been successfully employed to develop potent pan-Bcr-Abl inhibitors that are effective against both the wild-type and T315I mutant forms of the kinase. nih.gov

One study reported the discovery of AKE-72, a diarylamide based on a 3-aminoindazole core, which showed exceptional potency. nih.gov This compound demonstrated IC₅₀ values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the resistant T315I mutant. nih.gov The success of the 3-aminoindazole scaffold in this area strongly suggests the potential of other isomers, including this compound, as valuable starting points for the design of next-generation Bcr-Abl inhibitors.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| AKE-72 | Bcr-AblWT | <0.5 |

| Bcr-AblT315I | 9 |

Glucocorticoid Receptor Modulators

The indazole scaffold is a key feature in the creation of selective glucocorticoid receptor modulators (SGRMs). Research has led to the development of powerful, nonsteroidal SGRMs based on an indazole ether structure. nih.gov These compounds are designed to separate the transrepression and transactivation effects of glucocorticoids, potentially reducing the side effects associated with traditional steroid therapies. In preclinical studies, one such indazole-based modulator demonstrated significant, dose-dependent inhibition of Sephadex-induced lung edema, highlighting its potential for treating inflammatory conditions of the airways. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tryptophan metabolism and a significant target in cancer immunotherapy for its role in helping tumors evade the immune system. The 5-amino indazole scaffold has been identified as a promising framework for the development of novel IDO1 inhibitors. Researchers have designed and synthesized a series of 5/6-amino indazole derivatives incorporating an amide linker, based on the structural characteristics of the IDO1 active site. Several of these synthesized compounds have demonstrated significant inhibitory activity against the IDO1 enzyme, with some showing up to 100% inhibition at a concentration of 1.0 mM in initial screenings. This line of research suggests that the this compound core structure is a viable candidate for creating new anti-cancer agents that function through immune modulation.

Rho Kinase (ROCK1) Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is involved in various cellular functions, and its inhibition is a therapeutic strategy for conditions like hypertension and glaucoma. The indazole nucleus is a recognized scaffold for ROCK inhibitors. Specifically, N-substituted prolinamido indazole derivatives have been reported as potent inhibitors of Rho-kinase. Docking studies of these compounds with ROCK1 have revealed key interactions, such as hydrogen bonding between the nitrogen atoms of the indazole ring and the amino acid Met156 in the kinase's active site. Furthermore, fluorinated indazole derivatives have been synthesized and evaluated for their ability to inhibit ROCK1 activity, underscoring the importance of the fluoro-indazole scaffold in this area of research.

Glucokinase Activation Research

Glucokinase (GK) is a key enzyme in maintaining glucose homeostasis, making it an attractive target for the treatment of Type 2 diabetes. Research into glucokinase activators has led to the identification and optimization of novel activators based on an indazole structure. While a complex derivative, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, was identified as a particularly potent activator, its development highlights the foundational role of the indazole motif in creating compounds that can allosterically activate the glucokinase enzyme.

Explorations in Anti-proliferative Research Methodologies

The anti-proliferative potential of indazole derivatives has been extensively investigated against various human cancer cell lines. In one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their ability to inhibit the growth of several cancer cell lines. The results, as detailed in the table below, showed that the substitution pattern on the indazole ring significantly influences the anti-proliferative activity. For instance, certain substitutions led to potent activity against chronic myeloid leukemia (K562) and liver cancer (Hep-G2) cells. nih.gov The fluorine substituent, in particular, is noted for its potential to enhance the anti-proliferative effects of these molecules. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Compound 6o (an indazole derivative) | HEK-293 (Normal Cell Line) | 33.2 | nih.gov |

| Compound 93 (a 3-(pyrrolopyridin-2-yl)indazole derivative) | HL60 (Promyelocytic Leukemia) | 0.0083 | nih.gov |

| Compound 93 (a 3-(pyrrolopyridin-2-yl)indazole derivative) | HCT116 (Colon Cancer) | 0.0013 | nih.gov |

| Compound 89 (a 1H-indazol-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 6.50 | nih.gov |

Investigations into Antioxidant Properties in Chemical Systems

Research has shown that the indazole scaffold possesses notable antioxidant properties. Studies on indazole and its derivatives have demonstrated their capacity to inhibit lipid peroxidation and scavenge free radicals, such as those measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. For example, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) showed concentration-dependent inhibition of DPPH activity, with the 6-nitro derivative exhibiting a particularly high degree of inhibition (72.60% at 200μg/ml). These findings suggest that the anti-inflammatory effects of indazole compounds may be linked to their ability to interact with and neutralize reactive oxygen species.

Studies in Antimicrobial Research for Novel Agents

The indazole framework is a subject of investigation for the development of new antimicrobial agents. Various derivatives of indazole have been shown to possess both antibacterial and antifungal properties. nih.gov For instance, in-vitro studies of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Further research into 6-bromo-1H-indazole derivatives tethered to 1,2,3-triazole moieties also revealed that several of these compounds exhibited moderate to good inhibition against various bacterial and fungal strains when compared to standard drugs. researchgate.netbanglajol.info While research specifically on this compound is less common, the established antimicrobial potential of the broader indazole class, including halogenated derivatives, supports its exploration for novel anti-infective agents. nih.govacgpubs.orgorientjchem.org

Contribution to the Development of Novel Therapeutic Chemotypes

The primary contribution of this compound to the landscape of medicinal chemistry is exemplified by its use as a foundational chemical building block in the creation of highly selective kinase inhibitors. The indazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The addition of a fluorine atom and an amine group to this scaffold, as seen in this compound, further enhances its utility by modulating its physicochemical properties and providing points for chemical modification.

Detailed Research Findings

Detailed research has highlighted the successful incorporation of the this compound moiety into novel therapeutic agents. A landmark example is its application in the synthesis of GSK583, a potent and highly selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. nih.gov RIP2 kinase is a crucial component of the NOD1/2 signaling pathway, which plays a significant role in the innate immune system and has been implicated in inflammatory diseases.

The development of GSK583 has provided the scientific community with a valuable chemical tool to probe the biological functions of RIP2 kinase. smolecule.com Its high selectivity, stemming in part from the unique structural contributions of the this compound scaffold, allows for more precise investigations into the role of the NOD1/2 pathway in various disease models.

Below is an interactive data table summarizing the key attributes of the novel therapeutic chemotype, GSK583, which is derived from this compound.

| Feature | Data |

| Compound Name | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) |

| Molecular Formula | C20H19FN4O2S |

| Molecular Weight | 398.45 g/mol |

| Biological Target | Receptor-Interacting Protein 2 (RIP2) kinase |

| Therapeutic Area | Inflammatory Diseases |

| Reported IC50 (Human RIPK2) | 5 nM |

| Reported IC50 (Rat RIPK2) | 2 nM |

| Key Starting Material | This compound |

The successful development of GSK583 underscores the importance of this compound as a molecular scaffold. It demonstrates how the specific arrangement of its functional groups can be leveraged to design potent and selective inhibitors for challenging biological targets. The insights gained from the study of GSK583 and its interaction with RIP2 kinase can inform the future design of other kinase inhibitors based on the 5-fluoro-1H-indazole scaffold for a variety of therapeutic applications.

Future Directions and Emerging Research Avenues

Advanced Mechanistic Studies of 5-Fluoro-1H-indazol-6-amine Reactivity

A profound understanding of the reactivity of this compound is fundamental to unlocking its full potential in medicinal chemistry. Future research will necessitate a move beyond classical synthetic approaches to a more nuanced investigation of reaction mechanisms. This will involve a synergistic combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways, identify transient intermediates, and understand the influence of its electronic properties on reactivity.

In-depth mechanistic studies will likely focus on several key areas. The application of techniques such as in-situ NMR and stopped-flow spectroscopy can provide real-time kinetic data on various chemical transformations. nih.gov These experimental approaches, when coupled with Density Functional Theory (DFT) calculations, can offer a detailed picture of transition states and reaction energy profiles. nih.gov Such computational studies are crucial for predicting the regioselectivity of reactions involving the indazole core, an aspect of particular importance given the two nitrogen atoms in the pyrazole (B372694) ring. nih.gov

Furthermore, the role of the fluorine and amine substituents on the reactivity of the indazole ring system warrants detailed investigation. The electron-withdrawing nature of the fluorine atom and the electron-donating properties of the amine group will significantly influence the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic and nucleophilic attack. Future studies could employ advanced computational tools to map the molecular electrostatic potential surface of this compound, providing valuable insights into its reactive sites.

A deeper understanding of the tautomeric equilibrium of this compound is also a critical area for future research. The relative stability of the 1H and 2H tautomers can impact both its chemical reactivity and its biological activity. Advanced NMR techniques and computational modeling can be employed to quantify the tautomeric populations under various conditions.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. mdpi.com For this compound, these computational tools offer a powerful means to accelerate the design and optimization of new derivatives with enhanced therapeutic properties.

One of the key applications of AI and ML in this context is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training algorithms on datasets of indazole derivatives with known biological activities, it is possible to build predictive models that can estimate the potency of novel, untested compounds. nih.gov Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling can provide detailed insights into the structural features of this compound derivatives that are crucial for their interaction with specific biological targets. nih.gov

Generative models, a more recent advancement in AI, can be employed to design entirely new molecules based on the this compound scaffold. These models can learn the underlying chemical patterns from existing libraries of active compounds and generate novel structures with a high probability of possessing the desired biological activity.

Another critical area where AI and ML can make a significant impact is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. benthamscience.com Early prediction of these properties is essential to reduce the high attrition rates in drug development. By leveraging large datasets of compounds with known ADMET profiles, machine learning models can be trained to predict the pharmacokinetic and toxicological properties of new this compound derivatives, allowing for the early identification of potentially problematic candidates. benthamdirect.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. | Rapidly predict the biological activity of new derivatives, guiding synthetic efforts towards more potent compounds. |

| Generative Models | Algorithms that can generate new chemical structures with desired properties based on a learned chemical space. | Design novel this compound derivatives with optimized activity and selectivity. |

| ADMET Prediction | The use of computational models to predict the pharmacokinetic and toxicological properties of a compound. | Prioritize compounds with favorable drug-like properties for further development, reducing late-stage failures. |

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around the this compound scaffold, the development of high-throughput synthesis (HTS) and screening methodologies is paramount. These approaches enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new lead molecules.

Future efforts in high-throughput synthesis will likely focus on the adaptation of modern synthetic methods, such as parallel synthesis and flow chemistry, to the indazole core. These techniques allow for the automated and efficient production of a diverse range of derivatives. The development of robust and versatile synthetic routes that are amenable to automation will be a key area of research. This includes the optimization of reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination for the functionalization of the this compound core.

In parallel with high-throughput synthesis, the development of sensitive and reliable high-throughput screening (HTS) assays is crucial for the rapid biological evaluation of the synthesized compound libraries. nih.gov These assays can be designed to measure a wide range of biological activities, from enzyme inhibition to cellular responses. The use of fluorescence-based and luminescence-based reporter assays, for example, can provide a rapid and quantitative measure of a compound's effect on a specific biological target or pathway.

The integration of HTS data with the AI and ML models discussed in the previous section can create a powerful feedback loop for drug discovery. The biological data generated from HTS can be used to train and refine predictive models, which in turn can guide the design and synthesis of the next generation of compounds.

| Methodology | Description | Application to this compound |

| Parallel Synthesis | A technique for synthesizing multiple compounds simultaneously in a spatially separated manner. | Rapid generation of a library of this compound derivatives with diverse substituents. |

| Flow Chemistry | The continuous synthesis of chemical compounds in a flowing stream, often in a microreactor. | Enables precise control over reaction conditions and facilitates the safe handling of hazardous reagents. |

| High-Throughput Screening (HTS) | The automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov | Efficiently identify hit compounds from a library of this compound derivatives. |

Exploration of New Biological Target Classes for Indazole-Based Compounds

While indazole derivatives have been extensively studied as inhibitors of protein kinases, there is a growing interest in exploring their potential to modulate other classes of biological targets. nih.gov The unique structural and electronic properties of this compound make it an attractive scaffold for the development of inhibitors for a wide range of enzymes and receptors.

Recent research has highlighted the potential of indazole-based compounds to target enzymes such as sirtuins (e.g., Sirt1) and indoleamine 2,3-dioxygenase (IDO1). nih.gov Sirtuins are a class of deacetylases that play a crucial role in cellular metabolism and aging, while IDO1 is an enzyme involved in immune regulation and is a promising target for cancer immunotherapy. The development of selective and potent inhibitors of these enzymes based on the this compound scaffold could lead to novel therapeutic agents for a variety of diseases.

Furthermore, the indazole nucleus has been identified as a privileged scaffold for targeting G protein-coupled receptors (GPCRs). Given the vast number of GPCRs and their involvement in a wide range of physiological processes, the exploration of this compound derivatives as GPCR modulators represents a significant opportunity for drug discovery.

The field of neurodegenerative diseases also presents a promising area for the application of indazole-based compounds. nih.gov Targets such as monoamine oxidases (MAOs) and leucine-rich repeat kinase 2 (LRRK2) have been implicated in the pathogenesis of diseases like Parkinson's disease. nih.gov The development of this compound derivatives that can selectively modulate the activity of these targets could provide new therapeutic options for these debilitating conditions.

| Target Class | Examples | Therapeutic Potential |

| Deacetylases | Sirtuin 1 (Sirt1) nih.gov | Metabolic disorders, aging-related diseases |

| Immunomodulatory Enzymes | Indoleamine 2,3-dioxygenase (IDO1) nih.gov | Cancer immunotherapy |